

2,3-Dimethyl-1H-indole-7-carboxylic acid

chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-1H-indole-7-carboxylic acid

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An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-7-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **2,3-Dimethyl-1H-indole-7-carboxylic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

2,3-Dimethyl-1H-indole-7-carboxylic acid is a heterocyclic compound featuring a bicyclic indole core structure. This core is substituted with two methyl groups at positions 2 and 3, and a carboxylic acid group at position 7.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	2,3-dimethyl-1H-indole-7-carboxylic acid[1]
CAS Number	103986-07-8[2]
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [1][2]
Molecular Weight	189.21 g/mol [2]
SMILES	CC1=C(NC2=C1C=CC=C2C(=O)O)C[1]
InChI	InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14)[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2,3-Dimethyl-1H-indole-7-carboxylic acid** are not readily available in published literature. However, based on the general properties of carboxylic acids and indole derivatives, the following characteristics can be anticipated:

Property	Predicted Value/Characteristic
Melting Point	Expected to be a solid at room temperature with a relatively high melting point, characteristic of crystalline carboxylic acids.
Boiling Point	High boiling point is expected due to the presence of the carboxylic acid group, which allows for strong intermolecular hydrogen bonding.
Solubility	Likely to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and diethyl ether. The carboxylic acid group may allow for some solubility in basic aqueous solutions through salt formation.
Appearance	Likely a crystalline solid.

Spectroscopic Analysis

Specific experimental spectra for **2,3-Dimethyl-1H-indole-7-carboxylic acid** are not publicly available. The following sections describe the expected spectral characteristics based on the analysis of its functional groups and data from similar indole-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the two methyl groups.

- **Aromatic Protons (3H):** Signals for the protons on the benzene ring portion of the indole nucleus would likely appear in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on their coupling with each other.
- **N-H Proton (1H):** A broad singlet is anticipated for the N-H proton, typically in the region of δ 8.0-11.0 ppm, although its chemical shift can be highly variable and dependent on solvent and concentration.
- **Methyl Protons (6H):** Two distinct singlets are expected for the two methyl groups at positions 2 and 3, likely appearing in the upfield region of the spectrum, around δ 2.0-2.5 ppm.
- **Carboxylic Acid Proton (1H):** A very broad singlet is expected for the carboxylic acid proton, typically appearing far downfield, above δ 10.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all eleven carbon atoms in the molecule.

- **Carbonyl Carbon (C=O):** The signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between δ 165-185 ppm.
- **Aromatic and Heterocyclic Carbons (8C):** The eight carbons of the indole ring system would resonate in the aromatic region, generally between δ 100-140 ppm.
- **Methyl Carbons (2C):** The two methyl carbons would show signals in the upfield region, typically between δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrational frequencies of its key functional groups.

- **O-H Stretch (Carboxylic Acid):** A very broad absorption band is expected in the region of 2500-3300 cm^{-1} , which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
- **C=O Stretch (Carboxylic Acid):** A strong, sharp absorption band is anticipated around 1680-1710 cm^{-1} for the carbonyl group of the carboxylic acid.
- **N-H Stretch:** A moderate absorption band is expected around 3300-3500 cm^{-1} corresponding to the N-H stretch of the indole ring.
- **C-H Stretch (Aromatic and Aliphatic):** Aromatic C-H stretching bands would appear just above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm^{-1} .
- **C=C Stretch (Aromatic):** Medium to weak absorptions in the 1450-1600 cm^{-1} region would correspond to the carbon-carbon double bond stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and various fragmentation patterns.

- **Molecular Ion Peak (M^+):** A peak at $m/z = 189$, corresponding to the molecular weight of the compound, is expected.
- **Key Fragmentation Patterns:** Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). Fragmentation of the indole ring is also possible.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of **2,3-Dimethyl-1H-indole-7-carboxylic acid** are not readily available. However, a plausible synthetic route could involve the Fischer indole synthesis, a common method for preparing indole derivatives.

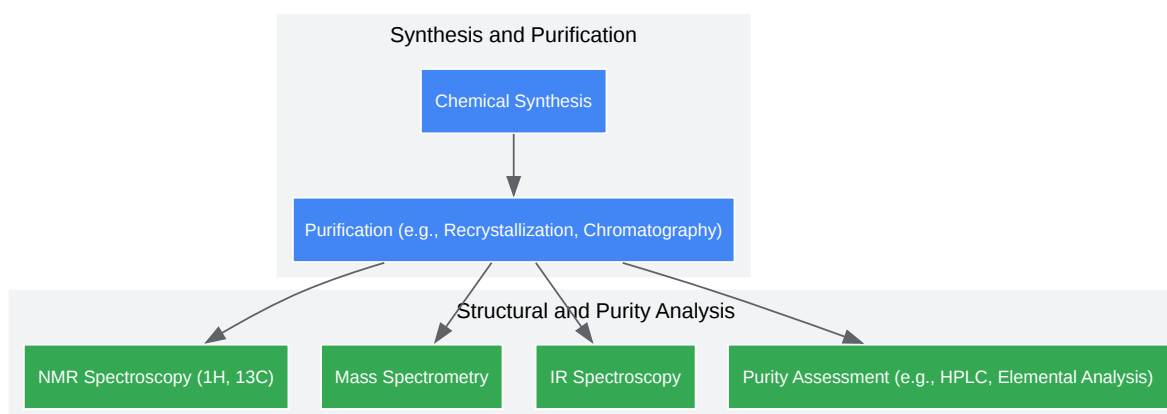
General Synthetic Approach (Hypothetical):

A potential synthesis could start from a substituted phenylhydrazine and a ketone. For **2,3-Dimethyl-1H-indole-7-carboxylic acid**, the synthesis could be envisioned as follows:

- Starting Materials: (2-Carboxyphenyl)hydrazine and 2-butanone.
- Reaction: The (2-carboxyphenyl)hydrazine would be reacted with 2-butanone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid).
- Mechanism: The reaction proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement (the Fischer indole synthesis) to form the indole ring.
- Work-up and Purification: The reaction mixture would be neutralized, and the crude product extracted with an organic solvent. Purification would likely be achieved by recrystallization or column chromatography.

General Analytical Protocol:

The following is a general workflow for the analytical characterization of a synthesized compound like **2,3-Dimethyl-1H-indole-7-carboxylic acid**.



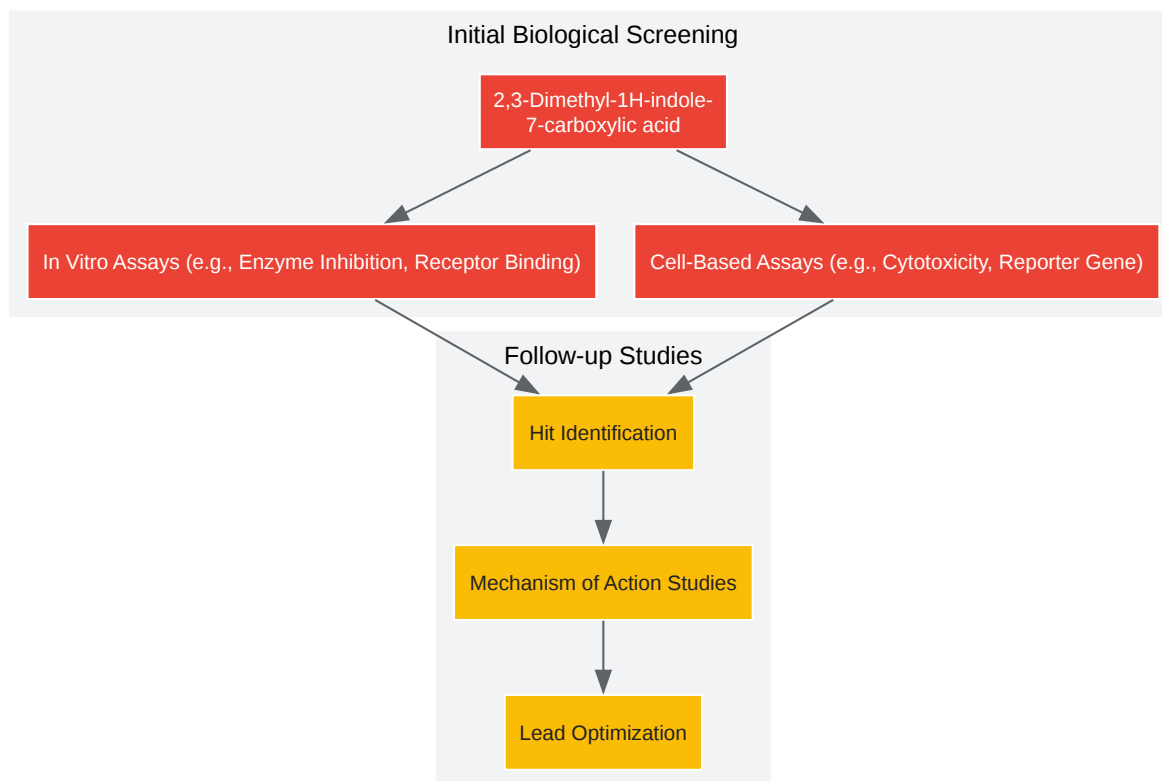
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Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of **2,3-Dimethyl-1H-indole-7-carboxylic acid**. While other indole carboxylic acid derivatives have been investigated for various pharmacological activities, including as enzyme inhibitors and receptor antagonists, the biological profile of this particular compound remains to be elucidated.^{[4][5][6][7][8][9]}

Future research could explore the potential of this molecule in various therapeutic areas. A general workflow for such a preliminary biological screening is outlined below.



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Caption: A logical workflow for the initial biological evaluation of a novel chemical entity.

Conclusion

2,3-Dimethyl-1H-indole-7-carboxylic acid is a well-defined chemical entity with a clear structure. While its fundamental identifiers are established, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic analysis, and biological activity. The information provided in this guide is based on the foundational principles of organic chemistry and spectroscopy, offering expected characteristics to guide future research. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

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- To cite this document: BenchChem. [2,3-Dimethyl-1H-indole-7-carboxylic acid chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182263#2-3-dimethyl-1h-indole-7-carboxylic-acid-chemical-structure-and-analysis]

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